Allyl methyl tetrasulfide

Description

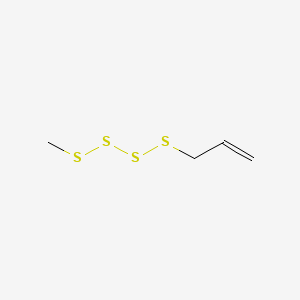

Structure

2D Structure

3D Structure

Properties

CAS No. |

90195-83-8 |

|---|---|

Molecular Formula |

C4H8S4 |

Molecular Weight |

184.4 g/mol |

IUPAC Name |

3-(methyltetrasulfanyl)prop-1-ene |

InChI |

InChI=1S/C4H8S4/c1-3-4-6-8-7-5-2/h3H,1,4H2,2H3 |

InChI Key |

BHIKXWJMZCALEK-UHFFFAOYSA-N |

SMILES |

CSSSSCC=C |

Canonical SMILES |

CSSSSCC=C |

Other CAS No. |

90195-83-8 |

Origin of Product |

United States |

Natural Occurrence and Biogenesis

Presence in Allium Species Essential Oils

Allyl methyl tetrasulfide is one of the many volatile sulfur compounds that contribute to the characteristic aroma and flavor of Allium species. Its presence and concentration can vary significantly among different species and even between cultivars of the same species.

This compound is a recognized constituent of garlic (Allium sativum L.) essential oil medchemexpress.commedchemexpress.com. While it is typically found in lower concentrations compared to major compounds like diallyl disulfide and diallyl trisulfide, its presence is consistently reported in analyses of garlic volatiles ulakbim.gov.trnih.gov. For instance, one study identified diallyl tetrasulfide, a related compound, in low percentages in garlic oil ulakbim.gov.tr. Commercial Chinese garlic oil has been shown to contain diallyl tetrasulfide in concentrations ranging from 6.3% to 10.5% nih.gov.

The concentration of this compound and other sulfur compounds can differ among garlic varieties. A study examining twenty-five different garlic varieties found that while diallyl disulfide was the most abundant volatile, compounds like this compound were present at varying levels ulakbim.gov.tr. For example, the Shantung Purple variety was noted to have a high level of this compound ulakbim.gov.tr.

Table 1: Selected Sulfur Compounds in Different Garlic (Allium sativum) Preparations

| Compound | Dried Garlic (%) mdpi.com | Commercial Chinese Garlic Oil (%) nih.gov | Egyptian Garlic Essential Oil (%) nih.govstiftung-plantafood.de | Serbian Garlic Essential Oil (%) nih.govstiftung-plantafood.de |

| Diallyl trisulfide | 36.6 | 18.5–23.4 | 21.1 | 33.6 |

| Diallyl disulfide | 35.8 | 45.1–63.2 | 25.2 | 28.1 |

| Allyl methyl trisulfide | 6.0 | - | 23.8 | 17.8 |

| Diallyl tetrasulfide | - | 6.3–10.5 | - | - |

| This compound | - | - | - | - |

Note: Data for this compound was not always quantified in these specific studies, highlighting the variability and often lower concentration of this specific compound.

This compound has been identified in the essential oil of Chinese chive (Allium tuberosum) researchgate.net. The volatile profile of Chinese chive is rich in sulfur-containing compounds, with significant variations observed between different studies and cultivars. One analysis of the essential oil from A. tuberosum leaves identified this compound, although it was a minor component at 0.07% researchgate.net. In contrast, other studies on Chinese chive have highlighted the predominance of other sulfur compounds like allyl methyl trisulfide, diallyl disulfide, and diallyl trisulfide nih.govresearchgate.net.

Research comparing different cultivars of Chinese chive, such as 'Fu Jiu Bao F1' and 'Jiu Xing 22', has shown that the composition of sulfur compounds changes with the plant's developmental stage. For instance, at the physiological maturity stage, the main sulfur compounds in 'Jiu Xing 22' were identified as methyl trisulfide and dimethyl tetrasulfide mdpi.com. This indicates the dynamic nature of volatile compound production in the plant.

The occurrence of this compound extends to other members of the Alliaceae family. It has been reported in Allium chinense, commonly known as Rakkyo nih.gov. This suggests a wider distribution of the compound within the Allium genus.

The chemical composition of essential oils from Allium species is subject to considerable variation, influenced by factors such as the specific species, cultivar, geographical location of cultivation, and the distillation method used for extraction nih.govstiftung-plantafood.de. For example, the relative proportions of sulfides in the essential oil of Allium tuberosum have been shown to differ based on where the plant was collected nih.gov.

Different extraction and analysis methods can also lead to variations in the reported composition of volatile compounds. The complex interplay of these factors results in a wide range of reported concentrations for individual sulfur compounds, including this compound, across the scientific literature nih.gov.

Biosynthetic Pathways and Formation Mechanisms

The formation of this compound and other volatile sulfur compounds in Allium species is a direct result of the enzymatic degradation of non-volatile precursors known as S-alk(en)yl-L-cysteine sulfoxides (ACSOs) nih.govrsc.orgresearchgate.net. The primary ACSO in garlic is alliin (B105686) (S-allyl-L-cysteine sulfoxide), while in other species like Chinese chive, both alliin and methiin (S-methyl-L-cysteine sulfoxide) are present mdpi.comresearchgate.netnih.gov.

When the plant tissues are damaged, for instance by crushing or cutting, the enzyme alliinase, which is stored in the vacuole, comes into contact with the ACSOs located in the cytoplasm nih.govresearchgate.net. Alliinase rapidly catalyzes the hydrolysis of the ACSOs into highly reactive sulfenic acids (such as allyl sulfenic acid and methyl sulfenic acid), pyruvate (B1213749), and ammonia rsc.orgmdpi.com.

These sulfenic acids are unstable and undergo spontaneous condensation and rearrangement reactions to form a complex mixture of thiosulfinates, such as allicin (B1665233) (diallyl thiosulfinate) mdpi.comresearchgate.net. Allicin and other thiosulfinates are themselves unstable and further decompose to produce a variety of volatile organosulfur compounds, including diallyl sulfides, methyl allyl sulfides, and dimethyl sulfides with varying numbers of sulfur atoms (mono-, di-, tri-, and tetrasulfides) rsc.orgresearchgate.net. The formation of this compound is a result of these complex, non-enzymatic reactions involving intermediates derived from both alliin and methiin. The ratio of allyl to methyl groups in the precursor ACSOs influences the relative abundance of the resulting volatile sulfur compounds nih.gov.

Enzymatic Degradation of S-Alk(en)yl-L-Cysteine Sulfoxides (ACSOs)

Role of Alliinase in Thiosulfinate Formation

The biosynthesis of this compound begins with the action of the enzyme alliinase (S-alkyl-L-cysteine S-oxide alkyl-sulfenate-lyase, E.C. 4.4.1.4) nih.govnih.gov. In intact plant cells, alliinase is sequestered in the vacuole, separate from its substrates, which are S-alk(en)yl-L-cysteine sulfoxides (ACSOs) like alliin (S-allyl-L-cysteine sulfoxide) and methiin (S-methyl-L-cysteine sulfoxide), located in the cytoplasm nih.govmdpi.com. When the plant tissue is damaged by cutting, crushing, or other mechanical stress, this compartmentalization is broken mdpi.com.

The released alliinase rapidly catalyzes the hydrolysis of ACSOs nih.gov. This enzymatic reaction cleaves the carbon-sulfur bond, producing highly reactive sulfenic acid intermediates (alk(en)ylsulfenic acids), along with pyruvate and ammonia nih.govmdpi.com. These sulfenic acids are the immediate precursors to thiosulfinates. Specifically, two molecules of a sulfenic acid spontaneously condense to form one molecule of a thiosulfinate nih.gov. For example, two molecules of allylsulfenic acid, derived from alliin, condense to form allicin (diallyl thiosulfinate), which is a primary thiosulfinate in garlic nih.gov. The formation of mixed thiosulfinates, containing both allyl and methyl groups, occurs when alliinase acts on a mixture of alliin and methiin.

Non-Enzymatic Decomposition of Allicin and Other Thiosulfinates

Thiosulfinates, including the well-known allicin, are highly unstable and reactive compounds mdpi.com. They serve as transient intermediates that readily undergo non-enzymatic decomposition. This degradation leads to a complex array of more stable organosulfur compounds, including a variety of polysulfides with differing numbers of sulfur atoms (mono-, di-, tri-, tetra-, penta-, and hexasulfides) mdpi.comresearchgate.net.

The transformation of allicin and other mixed thiosulfinates is the direct pathway leading to the formation of this compound. The hydrolysis of allicin can lead to intermediates such as allyl mercaptan and allyl persulfide mdpi.com. These and other reactive sulfur species can then combine and rearrange, ultimately forming various polysulfides, including diallyl trisulfide and diallyl tetrasulfide mdpi.com. Through the decomposition of mixed allyl-methyl thiosulfinates, mixed polysulfides like this compound are generated. This process contributes significantly to the characteristic aroma and chemical profile of disturbed Allium tissues.

Formation via Oxidative Reactions of Thiol Intermediates

An additional pathway for the formation of tetrasulfides involves the oxidative reactions of thiol intermediates. Thiols (mercaptans, R-SH), such as allyl mercaptan, are generated during the decomposition of thiosulfinates mdpi.com. These thiols are susceptible to oxidation.

The oxidative coupling of two thiol molecules is a well-established reaction that forms a disulfide (R-S-S-R) biolmolchem.combiolmolchem.com. This process can proceed via a radical pathway, where a thiol is oxidized to a thiyl radical (RS•). The self-coupling of two thiyl radicals then forms the disulfide bond nih.gov. The formation of longer polysulfide chains, such as tetrasulfides (R-S-S-S-S-R), can be rationalized through the coupling of persulfide radicals (RSS•) or other polysulfide radical intermediates. These reactive radical species can be generated under the oxidative conditions present during the degradation of the initial thiosulfinates, leading to the assembly of the four-sulfur chain of this compound from smaller allyl- and methyl-containing sulfur fragments.

Production by Microbial Biotransformation from DMSP Analogues

A review of scientific literature on the biogenesis of organosulfur compounds does not provide evidence for the production of this compound from the microbial biotransformation of dimethylsulfoniopropionate (DMSP) or its analogues. DMSP is a significant organosulfur compound, particularly in marine environments, where it is produced by organisms like phytoplankton and bacteria nih.govnih.govfrontiersin.org.

The established microbial catabolism of DMSP involves two primary pathways:

A cleavage pathway, mediated by DMSP lyase enzymes, which converts DMSP into the volatile gas dimethylsulfide (DMS) and acrylate nih.govnih.gov.

A demethylation pathway that transforms DMSP into methylmercaptopropionate (MMPA), which is further metabolized to methanethiol (B179389) (MeSH) nih.gov.

These pathways lead to the formation of simple, volatile sulfur compounds (DMS and MeSH) and are crucial to the global sulfur cycle asm.orgwikipedia.orgresearchgate.net. There is currently no identified biochemical pathway linking DMSP or its potential analogues to the synthesis of more complex, higher-order polysulfides such as this compound.

Data Tables

Table 1: Natural Occurrence of this compound and Related Compounds

| Compound | Natural Source(s) | Reference(s) |

|---|---|---|

| This compound | Allium chinense, Mansoa alliacea | nih.gov |

| Diallyl tetrasulfide | Allium sativum (Garlic) | mdpi.com |

Synthetic Methodologies and Chemical Derivatization

Chemical Synthesis of Polysulfides

The construction of polysulfide linkages, particularly those with three or more sulfur atoms, is a nuanced area of organic synthesis. The reactivity of sulfur and its tendency to form catenates requires specific methodologies to control the length of the polysulfide chain.

The formation of tetrasulfide linkages can be achieved through the coupling of thiols and their derivatives with sulfur chlorides. This approach builds the sulfur chain by reacting a sulfur-containing nucleophile (like a thiol) with an electrophilic sulfur source.

One common strategy involves the reaction of thiols with sulfur monochloride (S₂Cl₂) or sulfur dichloride (SCl₂). The chlorinolysis of thiols and disulfides using sulfuryl chloride (SO₂Cl₂) can also be employed to generate sulfenyl chlorides, which are valuable intermediates in the synthesis of unsymmetrical polysulfides google.com. For instance, a sulfenyl chloride can react with a variety of compounds to produce stable, crystalline substances google.com. While direct oxidative conversion of thiols often leads to sulfonyl chlorides using reagents like hydrogen peroxide and thionyl chloride (SOCl₂) or oxone-KX in water, these methods are geared towards sulfuryl group formation rather than polysulfide chains researchgate.netorganic-chemistry.org.

More advanced methods have been developed for a controlled synthesis of tetrasulfides. A notable approach utilizes a six-membered thiamine-derived disulfurating reagent organic-chemistry.org. This method allows for a mild and efficient modular synthesis of unsymmetrical trisulfides and tetrasulfides by assembling nucleophiles on either side of a sulfur-sulfur bond, driven by the energy release from ring strain organic-chemistry.org.

< h4> Table 1: Selected Methods for Tetrasulfide Synthesis < table> < thead> < tr> < th> Reactants < /th> < th> Reagents / Conditions < /th> < th> Key Features < /th> < /tr> < /thead> < tbody> < tr> < td> Thiols, Disulfides < /td> < td> Sulfuryl Chloride (SO₂Cl₂) < /td> < td> Forms sulfenyl chloride intermediates for further reaction google.com. < /td> < /tr> < tr> < td> Nucleophiles < /td> < td> Six-membered thiamine (B1217682) disulfurating reagent < /td> < td> Allows for mild, modular synthesis of unsymmetrical tetrasulfides organic-chemistry.org. < /td> < /tr> < /tbody> < /table> < /div>

A direct method for increasing the number of sulfur atoms in existing polysulfide chains involves reacting them with elemental sulfur. This process is particularly effective for producing higher-order polysulfides from more common disulfides or trisulfides.

A patented process describes the extension of the sulfur chain length of allyl methyl polysulfides (CH₃SₙCH₂CH=CH₂) by mixing the polysulfide with elemental sulfur and heating the mixture google.com. The reaction rate and yield are temperature-dependent, with significant increases observed at temperatures above 50°C, and more markedly above 80°C or 90°C google.com. Heating the mixture to the melting point of sulfur (115-120°C) is particularly effective google.com. For example, reacting diallyl disulfide with liquid sulfur at 120°C can produce a range of diallyl polysulfides with up to eight sulfur atoms google.com. This reaction is significantly faster for allylic disulfides compared to saturated ones like dibenzyl disulfide, suggesting a different reaction mechanism google.com. The polymerization of garlic essential oil, which is rich in allyl sulfides, at temperatures of 120°C to 180°C also demonstrates how heat can initiate the homolytic cleavage of sulfur bonds, leading to the formation of longer polysulfide chains rsc.org.

< h4> Table 2: Chain Extension of Allyl Polysulfides with Elemental Sulfur < table> < thead> < tr> < th> Starting Material < /th> < th> Reagent < /th> < th> Optimal Temperature < /th> < th> Outcome < /th> < /tr> < /thead> < tbody> < tr> < td> Allyl methyl polysulfide(s) < /td> < td> Elemental Sulfur (S₈) < /td> < td> > 90°C; preferably 115-120°C < /td> < td> Formation of higher-order allyl methyl polysulfides google.com. < /td> < /tr> < tr> < td> Diallyl disulfide < /td> < td> Liquid Sulfur (S₈) < /td> < td> 120°C < /td> < td> Produces diallyl polysulfides with 3 to 8 sulfur atoms google.com. < /td> < /tr> < /tbody> < /table> < /div>

A variety of synthetic routes have been developed for the preparation of allyl sulfides and polysulfides, ranging from classical methods to modern catalytic systems.

One approach involves the reaction of diallyl disulfide with liquid sulfur at elevated temperatures, which yields a family of polysulfides pharmatutor.org. Another versatile method is the p-TsOH-mediated direct α-substitution of cyclic Morita–Baylis–Hillman alcohols with thiols, which produces allyl sulfides with high regioselectivity pharmatutor.orgresearchgate.net. Symmetrical disulfides can be prepared using phase transfer catalysis by reacting sodium sulfide (B99878) and sulfur, and this method can be adapted to synthesize trisulfides and other polysulfides by adjusting the sulfur concentration pharmatutor.org.

Other notable synthetic strategies include:

The reaction of alkyl or aryl disulfides with allyl bromide in the presence of a samarium catalyst pharmatutor.org.

The synthesis of unsymmetrical benzylic disulfides from benzylic bromides and chlorides pharmatutor.org.

The use of TAPC catalyst for the reaction of benzylic alcohols with various thiols under solvent-free conditions to produce allyl sulfides in good yields pharmatutor.org.

The natural formation of these compounds in garlic provides insight into their origins, where the enzymatic breakdown of alliin (B105686) produces allicin (B1665233), an unstable thiosulfinate. Allicin then decomposes through non-enzymatic reactions into a variety of more stable polysulfides, including diallyl disulfide, diallyl trisulfide, and diallyl tetrasulfide nih.gov.

< h4> Table 3: Overview of General Synthetic Routes to Allyl Sulfides and Polysulfides < table> < thead> < tr> < th> Starting Materials < /th> < th> Key Reagents / Conditions < /th> < th> Product Type < /th> < /tr> < /thead> < tbody> < tr> < td> Diallyl disulfide < /td> < td> Liquid sulfur, 120°C < /td> < td> Diallyl polysulfides pharmatutor.org. < /td> < /tr> < tr> < td> Cyclic Morita–Baylis–Hillman alcohols, Thiols < /td> < td> p-TsOH, refluxing THF < /td> < td> Allyl sulfides pharmatutor.orgresearchgate.net. < /td> < /tr> < tr> < td> Sodium sulfide, Sulfur, Alkyl halide < /td> < td> Phase transfer catalyst (TBAB) < /td> < td> Symmetrical disulfides and polysulfides pharmatutor.org. < /td> < /tr> < tr> < td> Disulfides, Allyl bromide < /td> < td> Samarium catalyst, THF < /td> < td> Allyl sulfides pharmatutor.org. < /td> < /tr> < /tbody> < /table> < /div>

Analytical Characterization and Quantification Techniques

Chromatographic Methods

Chromatography is a fundamental technique for the separation of chemical compounds. Both gas and liquid chromatography are employed in the analysis of sulfur compounds derived from garlic.

Gas chromatography is a primary method for the analysis of volatile organosulfur compounds like allyl methyl tetrasulfide. In GC, the sample is vaporized and injected into a column, where it is separated based on the components' boiling points and interactions with the stationary phase. The retention time, the time it takes for a compound to travel through the column, is a key parameter for identification. For instance, in the analysis of garlic extracts, diallyl disulfide and diallyl trisulfide, compounds structurally related to this compound, have been identified with specific retention times under defined GC conditions semanticscholar.org.

While specific retention indices for this compound can vary depending on the column and conditions, its elution order relative to other sulfur compounds provides valuable qualitative information. The use of retention-time locking (RTL) can enhance the reproducibility of retention times across different analyses and instruments nih.gov.

Table 1: Gas Chromatography Parameters for Analysis of Related Sulfur Compounds

| Parameter | Value |

|---|---|

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) |

| Injector Temperature | 220 °C |

| Detector Temperature | 290 °C |

| Oven Program | 50°C to 220°C at 3°C/min, hold for 10 min |

| Carrier Gas | Helium |

| Flow Rate | 1 mL/min |

Note: This table presents typical GC conditions used for the analysis of volatile sulfur compounds in garlic, providing a reference for the analysis of this compound.

High-performance liquid chromatography is a versatile technique used for the separation and quantification of a wide range of compounds. In the context of garlic analysis, HPLC has been successfully employed to determine the content of various dialk(en)yl thiosulfinates and their degradation products, which include polysulfides nih.gov. The separation is achieved by passing the sample through a column packed with a stationary phase, with a liquid mobile phase moving the components at different rates.

A study on commercial garlic products utilized HPLC to quantify diallyl, methyl allyl, and diethyl mono-, di-, tri-, tetra-, penta-, and hexasulfides nih.gov. This demonstrates the capability of HPLC to separate and quantify complex mixtures of sulfur compounds, including tetrasulfides.

Table 2: HPLC Conditions for the Analysis of Garlic-Derived Sulfur Compounds

| Parameter | Value |

|---|---|

| Column | C18 |

| Mobile Phase | Acetonitrile/Water Gradient |

| Detector | UV at 220 nm |

Note: This table outlines general HPLC conditions applicable to the analysis of organosulfur compounds from garlic.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is often coupled with chromatographic methods for enhanced identification and quantification of compounds.

The combination of gas chromatography with mass spectrometry is a gold standard for the identification of volatile compounds. After separation by GC, the individual compounds enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, a pattern of ion fragments, serves as a molecular fingerprint for identification.

GC-MS has been extensively used to identify a wide array of volatile sulfur compounds in garlic and its preparations walshmedicalmedia.comresearchgate.net. The fragmentation patterns of organosulfur compounds in GC-MS are characteristic and aid in their structural elucidation nih.govmdpi.com. For this compound, the mass spectrum would exhibit a specific molecular ion peak and a series of fragment ions resulting from the cleavage of the polysulfide chain and the allyl and methyl groups.

Selected Ion Flow Tube Mass Spectrometry is an advanced technique for real-time, quantitative analysis of trace volatile compounds directly from the air or headspace of a sample, without the need for sample preparation or chromatographic separation. In SIFT-MS, specific reagent ions (H3O+, NO+, and O2+) are used to gently ionize the target analytes.

A notable application of SIFT-MS has been in the characterization of volatile sulfur compounds from different garlic varieties. In these studies, this compound was one of the many sulfur compounds measured in the headspace of garlic tubitak.gov.trtubitak.gov.trtrdizin.gov.tr. This technique allows for rapid and high-throughput screening of garlic samples for their volatile profiles.

Table 3: Volatile Sulfur Compounds in Garlic Headspace Measured by SIFT-MS

| Compound |

|---|

| 2- or 3-vinyl-4H-1, 2- or 3-dithiin |

| Allicin (B1665233) |

| Allyl mercaptan |

| Allyl methyl disulfide |

| Allyl methyl sulfide (B99878) |

| This compound |

| Allyl methyl thiosulfide |

| Allyl methyl trisulfide |

| Diallyl disulfide |

| Diallyl sulfide |

| Diallyl tetrasulfide |

| Diallyl trisulfide |

| Dimethyl disulfide |

| Dimethyl thioether |

| Dimethyl thiosulfide |

| Dimethyl trisulfide |

| Methyl mercaptan |

Source: Adapted from studies on garlic varieties using SIFT-MS tubitak.gov.trtrdizin.gov.tr.

Liquid chromatography-mass spectrometry is a powerful tool for the analysis of less volatile and more polar compounds that are not amenable to GC-MS. In the context of garlic chemistry, LC-MS is particularly useful for studying the degradation products of unstable sulfur compounds.

For instance, the decomposition of allicin, a primary sulfur compound in garlic, leads to the formation of various other sulfur-containing molecules. LC-MS has been used to analyze the chemical components and decomposition products in allicin extracts nih.gov. This technique can be applied to investigate the stability and degradation pathways of this compound, which may transform into other sulfur species under different conditions.

Antioxidant Mechanisms

Organosulfur compounds derived from garlic are recognized for their antioxidant properties, which are attributed to their ability to interact with reactive oxygen species and modulate endogenous defense systems. nih.govrsc.orgaip.orgnih.gov

Scavenging of Reactive Oxygen Species (ROS) and Free Radicals

The antioxidant capabilities of garlic-derived organosulfur compounds are linked to their reactions with reactive oxygen species, thereby mitigating oxidative stress. epa.gov Theoretical studies on related compounds, such as allyl methyl sulfide and allyl methyl disulfide, have explored their potential to scavenge hydrogen peroxide. epa.govnih.gov The proposed mechanisms involve the oxidation of the sulfur atoms, which is thermodynamically and kinetically favorable. epa.govnih.gov While direct experimental data on the ROS scavenging activity of this compound is not extensively detailed in the available literature, the known antioxidant activity of garlic essential oil suggests a contribution from its various sulfur-containing constituents. ekb.eg

Modulation of Endogenous Antioxidant Enzyme Systems

This compound is thought to contribute to cellular antioxidant defenses by influencing the activity of endogenous antioxidant enzymes. Studies on analogous compounds provide insight into these mechanisms. For instance, allyl methyl trisulfide has been shown to induce increased activity of glutathione S-transferase (GST) in the forestomach, small bowel mucosa, liver, and lung in murine models. nih.gov Similarly, allyl methyl sulfide has been observed to enhance the activities of antioxidant enzymes in the circulatory system and tissues of diabetic rats, contributing to the amelioration of diabetic complications. nih.gov These enzymes, including superoxide (B77818) dismutase (SOD) and catalase (CAT), are critical components of the cellular defense against oxidative damage. researchgate.netfrontiersin.org The modulation of these enzyme systems represents an indirect antioxidant mechanism by which organosulfur compounds can protect against oxidative stress.

Activation of Nrf2-Keap1 Pathway Signaling

The Keap1-Nrf2 pathway is a primary regulator of cytoprotective responses to oxidative and electrophilic stress. nih.gov Activation of the transcription factor Nrf2 leads to the expression of a suite of antioxidant and detoxification genes. nih.govfrontiersin.org Various natural organosulfur compounds, including allyl sulfides from garlic, are known activators of the Nrf2 pathway. nih.gov They are thought to function by modifying cysteine residues on the Keap1 protein, which disrupts the Keap1-Nrf2 complex, allowing Nrf2 to translocate to the nucleus and initiate gene transcription. nih.gov While the specific action of this compound on this pathway has not been fully elucidated, studies on related compounds like diallyl trisulfide (DATS) have demonstrated a protective effect against ischemia-reperfusion injury through Nrf2 activation. mdpi.commdpi.com Another related compound, diallyl disulfide (DADS), has been suggested to suppress inflammatory pathways through the activation of Nrf2. nih.gov

Role in Protection Against Oxidative Stress

Through the combined mechanisms of ROS scavenging and enhancement of endogenous antioxidant defenses, this compound is implicated in the protection of cells and tissues against oxidative stress. In vivo studies on related compounds have demonstrated significant protective effects. Allyl methyl trisulfide, for example, attenuates oxidative stress in hepatocytes. medchemexpress.com Furthermore, dietary intervention with allyl methyl sulfide in diabetic rats showed significant protective effects against oxidative damage by reducing lipid peroxidation and boosting antioxidant levels. nih.gov These findings underscore the potential of allyl methyl polysulfides to mitigate conditions exacerbated by oxidative stress.

Antimicrobial Mechanisms

Antibacterial Activity Against Bacterial Pathogens (e.g., Gram-positive and Gram-negative strains)

Organosulfur compounds from garlic, including this compound, are known to possess potent, broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. ekb.egresearchgate.netnih.gov The antimicrobial efficacy of diallyl sulfides has been shown to correlate with the number of sulfur atoms in the molecule, with activity increasing in the order of monosulfide < disulfide < trisulfide < tetrasulfide. researchgate.netresearchgate.net This suggests that diallyl tetrasulfide is one of the more potent antibacterial constituents of garlic oil. researchgate.netnih.gov

This principle indicates that this compound would likely exhibit significant antibacterial properties. The mechanism of action for these compounds is believed to involve the disruption of bacterial cell membranes and the inhibition of essential sulfhydryl-dependent enzymes, which interferes with critical processes like DNA and protein synthesis. researchgate.net While specific minimum inhibitory concentration (MIC) data for this compound against a wide range of bacteria is limited, the activity of the closely related diallyl tetrasulfide provides a strong indication of its potential efficacy.

Larvicidal Activity (e.g., against mosquito larvae)

This compound and related organosulfur compounds have shown significant larvicidal properties, particularly against mosquito species that act as vectors for various diseases. Research on the essential oil of Allium tuberosum (Chinese chive) roots, which contains allyl methyl trisulfide, demonstrated its toxicity to the larvae of Aedes albopictus, the Asian tiger mosquito. oup.comresearchgate.net In laboratory evaluations, allyl methyl trisulfide exhibited a median lethal concentration (LC50) of 27 µg/ml against fourth-instar larvae of Ae. albopictus. oup.comresearchgate.net Other related compounds found in Allium species, such as dimethyl trisulfide and methyl propyl disulfide, have also been identified as potent larvicides against this mosquito species. nih.gov These findings underscore the potential of these naturally occurring sulfur compounds as components of natural larvicides for mosquito control programs. oup.comresearchgate.netnih.gov

Larvicidal Activity of Allium Organosulfur Compounds against Aedes albopictus Larvae

| Compound | LC50 Value (µg/ml) | Source |

|---|---|---|

| Allyl methyl trisulfide | 27 | oup.comresearchgate.net |

| Dimethyl trisulfide | 35 | oup.comresearchgate.net |

| Diallyl trisulfide | 4 | oup.comresearchgate.net |

| Diallyl disulfide | 6 | oup.comresearchgate.net |

| Dimethyl trisulfide | 36.36 | nih.gov |

| Methyl propyl disulfide | 86.16 | nih.gov |

Antifungal Activities (Implied from general Allium OSCs)

The antifungal properties of Allium species are well-documented and are largely attributed to their rich content of organosulfur compounds (OSCs). mdpi.comresearchgate.net While direct studies on this compound are limited, the general class of OSCs, including thiosulfinates like allicin, exhibits broad-spectrum activity against various fungi. mdpi.comwikipedia.org These compounds are effective against food spoilage fungi, such as Aspergillus species, and have been investigated for their potential to control mycotoxin production from Fusarium. mdpi.commdpi.com The mechanism of action is believed to be similar to their antibacterial activity, primarily involving the reaction with thiol groups in fungal proteins and enzymes, leading to cellular disruption and inhibition of growth. researchgate.net

Anticarcinogenic Mechanisms (In Vitro and Non-Human In Vivo Models)

Inhibition of Cancer Cell Proliferation

Oil-soluble organosulfur compounds from Allium, including polysulfides like this compound, are recognized for their anticarcinogenic properties, particularly their ability to inhibit the growth of cancer cells. nih.govresearchgate.net Studies on related compounds such as diallyl sulfide (DAS), diallyl disulfide (DADS), and diallyl trisulfide (DATS) have shown that they effectively suppress the proliferation of various cancer cell lines. nih.govmdpi.com In vitro results indicate that trisulfides and tetrasulfides are often more potent than disulfides in this regard. mdpi.com

The primary mechanism behind this antiproliferative effect is the induction of cell cycle arrest, most commonly at the G2/M phase. nih.govnih.gov This blockage prevents cancer cells from dividing and progressing through the cell cycle. nih.gov In addition to cell cycle arrest, these compounds can trigger apoptosis (programmed cell death) in cancer cells. nih.govfrontiersin.org This is achieved through various pathways, including the induction of DNA damage and the activation of stress-response pathways that ultimately lead to the controlled elimination of malignant cells. nih.gov Research has demonstrated these effects in models of skin cancer, prostate cancer, and breast cancer, among others. nih.govmdpi.comfrontiersin.org

Antiproliferative Effects of Related Allyl Sulfides

| Compound | Observed Effect | Mechanism | Cancer Model |

|---|---|---|---|

| Diallyl trisulfide (DATS) | Inhibition of cell growth | G2/M arrest, Apoptosis, DNA damage | Human melanoma A375 cells, Basal cell carcinoma cells nih.gov |

| Diallyl disulfide (DADS) | Inhibition of cell growth | G2/M arrest, Apoptosis | General cancer cell lines nih.gov |

| Diallyl sulfide (DAS) | Inhibition of cell growth | Cell cycle depression | General cancer cell lines nih.gov |

| Diallyl trisulfide (DATS) | Reduced cell viability and proliferation | Cell cycle arrest, Apoptosis induction | Prostate, breast, and other cancer cells mdpi.comfrontiersin.org |

Based on a comprehensive search of available scientific literature, there is currently insufficient specific data on the chemical compound "this compound" to generate a thorough and scientifically accurate article addressing the detailed biological activities outlined in your request.

This compound is recognized as one of the many organosulfur compounds found in steam-distilled garlic oil nih.govnih.govomicsonline.orgcdnsciencepub.comscribd.comresearchgate.net. However, research into the specific bioactivities of individual garlic components has largely concentrated on more abundant or potent compounds such as diallyl trisulfide (DATS), diallyl disulfide (DADS), and allicin nih.govcdnsciencepub.comresearchgate.net.

The existing literature does not provide specific experimental results or mechanistic studies for this compound in the following areas requested:

Induction of Cell Cycle Arrest (e.g., G2/M phase)

Promotion of Apoptosis in Cancer Cells , including modulation of intrinsic/extrinsic pathways and induction of oxidative stress.

Inhibition of Cdc25 Phosphatase Activity

Anti-angiogenic Effects

Modulation of Carcinogen Metabolism and Detoxification Enzymes

While broader studies on garlic extracts or other related allyl sulfides demonstrate these activities nih.govomicsonline.orgijirt.org, attributing these specific functions to this compound without direct evidence would be scientifically inaccurate. Therefore, to adhere to the strict requirement of focusing solely on this compound, it is not possible to provide the requested article at this time. Further targeted research on this specific compound is needed to elucidate its biological profile.

Promotion of Apoptosis in Cancer Cells

Role as Hydrogen Sulfide (H₂S) Donors

This compound (AMTS) is recognized as an organic polysulfide capable of donating hydrogen sulfide (H₂S), a gaseous signaling molecule with significant roles in various physiological processes. pnas.orglih.lu The ability of garlic-derived compounds, including AMTS, to release H₂S is considered a key mechanism behind their health benefits, particularly in the cardiovascular system. pnas.orgsciencedaily.com The production of H₂S from these organic polysulfides is not spontaneous but is facilitated by reactions with endogenous thiols. pnas.orgnih.gov

Mechanisms of H₂S Generation from Polysulfides

The release of hydrogen sulfide from this compound and similar polysulfides is primarily driven by thiol-disulfide exchange reactions. mdpi.comnih.gov This process involves the interaction of the polysulfide with biological thiols, such as glutathione (GSH) and cysteine, which are abundant in cells and tissues. pnas.orgnih.gov

The mechanism proceeds via a nucleophilic attack by a deprotonated thiol (thiolate anion, RS⁻) on one of the sulfur atoms of the tetrasulfide chain. nih.govresearchgate.net The central sulfur atoms of the polysulfide are electrophilic and thus susceptible to this attack. The reaction is facilitated by several factors, including the number of sulfur atoms in the chain and the presence of allyl groups. pnas.orgnih.gov Polysulfides with more sulfur atoms, like tetrasulfides, are generally more potent H₂S donors compared to trisulfides or disulfides. pnas.orgresearchgate.net

The thiol-disulfide exchange reaction initiates a cascade that breaks the sulfur-sulfur bonds. researchgate.net A key intermediate in this process is a hydropolysulfide (RSₙH). pnas.orgnih.gov Subsequent reactions, also involving thiols, lead to the eventual liberation of H₂S. researchgate.net Studies have shown that the rate of H₂S release is dependent on the concentration of the triggering thiol, with glutathione often being the most potent biological thiol in this reaction. nih.govresearchgate.net

Table 1: Factors Influencing H₂S Generation from Organic Polysulfides

| Factor | Description | Impact on H₂S Release |

|---|---|---|

| Sulfur Chain Length | The number of sulfur atoms in the polysulfide molecule. | Longer chains (n>2) increase the yield of H₂S. Tetrasulfides are more effective donors than trisulfides. pnas.orgresearchgate.net |

| Allyl Substituents | The presence of allyl groups (CH₂=CH-CH₂-) attached to the sulfur chain. | Facilitates the reaction and enhances H₂S production. pnas.orgnih.gov |

| Thiol Concentration | The availability of biological thiols like glutathione (GSH) or cysteine. | H₂S release is dependent on and triggered by the presence of these thiols. nih.govresearchgate.net |

| Thiol Type | The specific biological thiol involved in the reaction. | Glutathione (GSH) is generally a more potent trigger for H₂S release than cysteine. nih.gov |

Biological Implications of H₂S Release

The H₂S released from this compound mediates a range of biological activities in vitro and in non-human in vivo models. A primary and well-documented effect is vasorelaxation. nih.gov H₂S generated from garlic-derived polysulfides causes smooth muscle cells in blood vessels to relax, leading to vasodilation. sciencedaily.comnih.gov This effect is a crucial step in lowering blood pressure and is considered a major contributor to the cardiovascular protective effects associated with garlic consumption. sciencedaily.com

Research using rat arteries has demonstrated that H₂S production from garlic compounds can induce significant vessel relaxation. sciencedaily.com The potency of different garlic-derived compounds to cause vasorelaxation correlates strongly with their capacity to produce H₂S, reinforcing the role of H₂S as the primary mediator of this effect. pnas.orgnih.gov The molecular mechanisms underlying this vasorelaxation are complex, involving the modulation of various ion channels, including K⁺ channels and voltage-gated Ca²⁺ channels in vascular smooth muscle cells. nih.govnih.gov

Beyond vasorelaxation, the H₂S released from donors has been implicated in cytoprotection against oxidative stress. nih.gov H₂S can enhance the cellular antioxidant capacity, for instance, by increasing the levels of glutathione, a key intracellular antioxidant. nih.gov This protective role is crucial in mitigating cellular damage in various pathological conditions, including ischemia-reperfusion injury. nih.gov H₂S has also been shown to have anti-inflammatory and anti-apoptotic effects. nih.govnih.gov

Table 2: Investigated Biological Effects of H₂S Released from Donors

| Biological Effect | Observation/Mechanism |

|---|---|

| Vasorelaxation | Induces relaxation of vascular smooth muscle, leading to vasodilation and potential blood pressure reduction. sciencedaily.comnih.gov |

| Cytoprotection | Protects cells from oxidative stress by enhancing antioxidant defenses, such as increasing glutathione levels. nih.gov |

| Anti-inflammatory | Exerts anti-inflammatory effects, which can be beneficial in various inflammatory conditions. nih.gov |

| Anti-apoptosis | Inhibits programmed cell death, which is a protective mechanism in conditions like myocardial ischemia-reperfusion. nih.gov |

| Neuromodulation | Acts as a neuromodulator in the central nervous system. nih.gov |

| Angiogenesis | Can promote the formation of new blood vessels, which is relevant in ischemic tissues. nih.gov |

Table of Compounds

Structure Activity Relationship Sar Studies

Correlating Structural Features with Biological Activities

The biological activities of allyl methyl tetrasulfide and related organosulfur compounds are intrinsically linked to their molecular architecture. Key features such as the number of sulfur atoms and the nature of the alkyl and allyl groups dictate the compound's efficacy in various biological contexts.

The number of sulfur atoms in the polysulfide chain is a critical determinant of the antimicrobial properties of organosulfur compounds derived from sources like garlic (Allium sativum). Research indicates that the antimicrobial potency often correlates with the length of this chain. Compounds with more sulfur atoms, such as diallyl trisulfide and diallyl tetrasulfide, have demonstrated significant antimicrobial activities. core.ac.uk This suggests that the polysulfide linkage is a key pharmacophore for this biological effect. The increased sulfur content is thought to enhance reactivity with microbial components, particularly the thiol groups in essential enzymes, leading to growth inhibition. researchgate.net

Table 1: Antimicrobial Activity of Related Allyl Polysulfides

| Compound Name | Number of Sulfur Atoms | Reported Antimicrobial Context |

|---|---|---|

| Diallyl monosulfide | 1 | General antimicrobial activity core.ac.uk |

| Diallyl disulfide | 2 | Noted for antimicrobial effects core.ac.uk |

| Diallyl trisulfide | 3 | Strong antimicrobial and antifungal properties core.ac.ukresearchgate.net |

| Diallyl tetrasulfide | 4 | Recognized for antimicrobial activity core.ac.uk |

The antioxidant capacity of this compound is influenced by two primary functional components: the allyl group and the polysulfide chain. Antioxidants protect the body from oxidative stress caused by reactive oxygen species (ROS). mdpi.com Organosulfur compounds, including allyl methyl sulfide (B99878) and allyl methyl trisulfide, are known to possess antioxidant properties. medchemexpress.comnih.gov Computational studies on the related compound allyl methyl disulfide have identified reactive sites susceptible to electrophilic attack on both the sulfur atoms and the double bond of the allyl moiety. researchgate.net This indicates that these specific locations within the molecule are key to its ability to scavenge free radicals and exert an antioxidant effect.

Table 2: Key Functional Groups and Their Role in Antioxidant Activity

| Functional Group | Structural Feature | Contribution to Antioxidant Potential |

|---|---|---|

| Allyl Group | C=C Double Bond | Acts as a reactive site for scavenging reactive oxygen species. researchgate.net |

| Polysulfide Chain | -S-S-S-S- | The sulfur atoms are primary sites for redox reactions, contributing to the molecule's ability to neutralize oxidants. researchgate.net |

The anticarcinogenic properties of garlic-derived compounds are largely attributed to their organosulfur constituents. The key structural features responsible for these effects are the allyl group and the polysulfide chain. Compounds such as diallyl disulfide and diallyl trisulfide have been noted for their roles in cancer prevention. core.ac.uk The presence of the allyl group is a crucial structural requirement for this activity. These compounds are believed to inhibit carcinogenesis through various mechanisms, including the modulation of enzyme activity and induction of apoptosis in cancer cells.

Table 3: Structural Features Linked to Anticarcinogenic Activity

| Compound | Key Structural Determinants | Associated Bioactivity |

|---|---|---|

| Diallyl disulfide | Allyl groups, Disulfide bridge | Anticancer, Antiobesity, Neuroprotective effects core.ac.uk |

| Diallyl trisulfide | Allyl groups, Trisulfide bridge | Anti-inflammation, Anticancer, Neuroprotective effects core.ac.uk |

| Allyl methyl sulfide | Allyl group, Methyl group, Sulfide bridge | Modulates disease states such as cancer. taylorandfrancis.com |

Computational and In Silico Approaches to SAR

Computational chemistry provides powerful tools for investigating the SAR of molecules like this compound without the need for extensive laboratory synthesis and testing. In silico methods, such as Density Functional Theory (DFT), allow for the detailed study of molecular properties and reaction mechanisms. For instance, computational analyses of the related compound allyl methyl disulfide have been used to map its electrostatic potential, identifying reactive sites on the sulfur atoms and the allyl group's double bond, and to model its redox reactions with hydrogen peroxide. researchgate.net These studies can predict how the molecule will behave as an antioxidant, providing insights that are thermodynamically and kinetically favorable. researchgate.net Furthermore, various physical and chemical properties of this compound have been predicted using computational models like the Joback and Crippen methods. chemeo.com

Table 4: Computationally Predicted Properties of this compound

| Property | Predicted Value | Computational Method |

|---|---|---|

| Normal Boiling Point (Tb) | 562.72 K | Joback Method chemeo.com |

| Enthalpy of Vaporization (hvap) | 51.10 kJ/mol | Joback Method chemeo.com |

| Octanol/Water Partition Coefficient (logp) | 3.480 | Crippen Method chemeo.com |

| Predicted Collision Cross Section ([M+H]+) | 133.1 Ų | CCSbase uni.lu |

Mechanistic Insights from Alkylating Properties and Mutagenic Correlation

Allylic compounds, a class that includes this compound, possess the potential for biological alkylating activity. nih.govnih.gov This reactivity is a key aspect of their mechanism of action and is closely correlated with their mutagenic potential. The allylic structure is a fundamental prerequisite for this type of activity. nih.gov

These compounds can exert their alkylating effects through SN1, SN2, and SN2' reaction mechanisms. Studies have demonstrated a strong correlation between the alkylating potency of a series of allylic compounds and their direct mutagenic potential, as determined by the Ames test using Salmonella typhimurium TA100. nih.gov The strength of the leaving group on the allylic structure significantly influences the potency of both the alkylating and mutagenic activity. nih.gov Furthermore, substitutions on the allyl structure, such as by methyl groups, can increase this activity through inductive (+I) effects. nih.gov This provides a clear mechanistic link between the chemical structure of allylic compounds and their potential to interact with nucleophilic sites in biological macromolecules like DNA.

Degradation Pathways and Stability

Thermal Degradation Profiles

The thermal stability of organosulfur compounds is a significant consideration, particularly in the context of processed foods and extracts. While specific thermal degradation profiles for allyl methyl tetrasulfide are not extensively detailed in publicly available literature, the behavior of related polysulfides from garlic provides valuable insights.

Heating polysulfides often leads to the cleavage of the sulfur-sulfur bonds. In the case of diallyl disulfide, a related compound, heating results in the formation of the allyldithio radical (AllSS•). This radical can then participate in a series of complex reactions, including addition to double bonds and fragmentation, leading to a diverse mixture of organosulfur compounds. It is plausible that this compound undergoes similar degradation upon heating, likely producing a variety of smaller sulfur-containing molecules.

Research on alliin (B105686), a precursor to many garlic organosulfur compounds, has shown that its thermal degradation follows first-order kinetics. Heating alliin solutions at temperatures between 60 and 89°C results in the formation of various secondary organosulfur compounds, including allyl alanine (B10760859) disulfide, trisulfide, and tetrasulfide. researchgate.net This indicates that thermal processing can lead to the generation of a complex array of polysulfides.

Table 1: Thermal Degradation Products of Related Organosulfur Compounds

| Precursor Compound | Temperature (°C) | Major Degradation Products |

| Alliin | 60 - 89 | S-allyl-L-cysteine, allyl alanine disulfide, allyl alanine trisulfide, allyl alanine tetrasulfide, dialanine disulfide, dialanine trisulfide, dialanine tetrasulfide researchgate.net |

| Diallyl Disulfide | Heating | Complex mixture including various organosulfur compounds wikipedia.org |

This table is based on data for related compounds and suggests potential degradation pathways for this compound.

Non-Enzymatic Decomposition Pathways

The non-enzymatic decomposition of this compound can be influenced by factors such as pH and the presence of other chemical species. Organosulfur compounds, in general, can be sensitive to their chemical environment.

For instance, the antioxidant activity of diallyl sulfide (B99878) (DAS) and diallyl disulfide (DADS) has been shown to persist at both acidic (pH 2.5) and alkaline (pH 10) conditions, suggesting a degree of stability across a range of pH values. nih.gov However, the tetrasulfide linkage in this compound may exhibit different sensitivities.

The decomposition of allicin (B1665233), the precursor to this compound, is a well-documented non-enzymatic process. Allicin is highly unstable and rapidly decomposes into a variety of more stable organosulfur compounds, including diallyl disulfide, diallyl trisulfide, and likely, this compound. wikipedia.org This transformation is a key step in the formation of the characteristic flavor and aroma of garlic.

The non-enzymatic degradation of these polysulfides can also involve thiol-disulfide exchange reactions, which are common in sulfur chemistry and play a role in the biological activity of these compounds.

Table 2: Factors Influencing Non-Enzymatic Decomposition of Related Organosulfur Compounds

| Factor | Compound(s) | Observation |

| pH | Diallyl sulfide (DAS), Diallyl disulfide (DADS) | Antioxidant activity maintained at pH 2.5 and 10 nih.gov |

| Instability | Allicin | Rapidly decomposes to form various diallyl polysulfides wikipedia.org |

This table highlights general stability characteristics of related compounds.

Enzymatic Degradation in Biological Systems

In biological systems, this compound and other garlic-derived organosulfur compounds can be metabolized by various enzymes. This metabolism is a crucial aspect of their bioavailability and biological effects.

While specific enzymes that directly degrade this compound are not well-characterized, the metabolism of related compounds offers clues. For example, diallyl trisulfide (DATS) is metabolized in the bloodstream into diallyl disulfide (DADS) and allyl mercaptan (AM). nih.gov Furthermore, metabolites such as allyl methyl sulfoxide (B87167) (AMSO) and allyl methyl sulfone (AMSO2) are formed and excreted. nih.gov It is reasonable to infer that this compound would undergo similar metabolic transformations, involving reduction of the polysulfide chain and subsequent methylation and oxidation reactions.

The initial formation of this compound is a result of enzymatic action. When garlic is crushed, the enzyme alliinase is released and acts on the precursor alliin to form allicin. Allicin then non-enzymatically decomposes into a variety of polysulfides.

Microbial degradation of organosulfur compounds is also a relevant pathway. While specific studies on the microbial degradation of this compound are scarce, it is known that various marine and soil bacteria can oxidize inorganic sulfur compounds. researchgate.net This suggests that microorganisms possessing sulfur-metabolizing enzymes could potentially degrade organosulfur compounds like this compound in the environment.

Table 3: Metabolic Fates of Related Garlic-Derived Organosulfur Compounds

| Compound | Metabolites | Biological System |

| Diallyl Trisulfide (DATS) | Diallyl disulfide (DADS), Allyl mercaptan (AM) | Bloodstream nih.gov |

| Diallyl Trisulfide (DATS) | Allyl methyl sulfoxide (AMSO), Allyl methyl sulfone (AMSO2) | Excreted in urine and bile nih.gov |

This table illustrates the metabolic pathways of a closely related compound, suggesting potential enzymatic degradation pathways for this compound.

Future Research Directions

Elucidation of Unclarified Mechanisms of Action

The precise biological mechanisms of allyl methyl tetrasulfide remain largely uncharacterized. Future research should prioritize a deep dive into its molecular interactions to understand its bioactivity. Key areas of investigation include its reactivity with endogenous thiols, such as glutathione and cysteine residues in proteins. The interaction with these thiols is a critical initial step for the bioactivity of other diallyl polysulfides. uea.ac.uk It is hypothesized that this compound, similar to its trisulfide counterpart, may release hydrogen sulfide (B99878) (H₂S) upon reaction with thiols. nih.gov

Furthermore, the potential for this compound to modulate cellular signaling pathways warrants thorough investigation. Its impact on pathways regulated by reactive oxygen species (ROS) and cellular redox status is a crucial area of study. Research into diallyl polysulfides suggests that they can induce ROS production, which in turn can lead to the oxidation of protein thiols and modulate signaling pathways. uea.ac.uk Additionally, exploring its influence on inflammatory pathways, such as those mediated by nuclear factor-kappa B (NF-κB), and cell survival pathways is essential. The interaction of allyl sulfides with proteins and small thiol molecules has been shown to result in mixed disulfides, which can impact protein function and cellular processes. nih.gov

A comparative analysis of the mechanisms of this compound with its shorter-chain analogs (disulfide and trisulfide) would provide valuable insights into how the number of sulfur atoms influences its biological effects.

Advanced Synthetic Strategies for Analog Development

The development of novel synthetic methodologies is crucial for creating a library of this compound analogs. These analogs, with modifications to the allyl and methyl groups, would be invaluable for structure-activity relationship studies. One promising approach involves the reaction of a suitable thiol with sulfur monochloride (S₂Cl₂) or a related sulfur-transfer reagent. nih.govacs.org This method has been successfully employed for the synthesis of various bis(aryl) and bis(alkyl) tetrasulfides. nih.govacs.org

Further research could focus on developing more efficient and stereoselective synthetic routes. The use of modular disulfuration reagents presents a potential pathway for the controlled construction of unsymmetrical tetrasulfides. organic-chemistry.org Additionally, exploring enzymatic or chemoenzymatic approaches could offer milder and more selective synthetic alternatives. A review of synthetic methods for various allyl sulfides highlights techniques such as the reaction of thiols with bromine as an oxidizing agent and the use of samarium iodide in the presence of allyl bromide. pharmatutor.org

The synthesis of isotopically labeled analogs (e.g., with ¹³C or ³⁴S) would also be highly beneficial for metabolic and mechanistic studies, allowing for precise tracking of the compound and its metabolites within biological systems.

Refined Analytical Techniques for Complex Biological Matrices

Accurate and sensitive detection of this compound and its metabolites in complex biological matrices like plasma, tissues, and cellular extracts is a significant analytical challenge. The inherent instability and reactivity of polysulfides necessitate the development of refined analytical methods. nsf.gov

Future research should focus on optimizing extraction and derivatization techniques to stabilize the analyte and enhance its detection. A novel combined assay, the "Elimination Method of Sulfide from Polysulfide" (EMSP) followed by a methylene blue detection assay, has shown promise for quantifying polysulfides in biological fluids. nih.gov This method could be adapted and validated for the specific measurement of this compound.

Advanced chromatographic techniques, such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), particularly LC-ESI-MS/MS, offer high sensitivity and specificity for the analysis of organosulfur compounds. nsf.gov Developing and validating robust LC-MS/MS methods for the quantitative analysis of this compound and its metabolic products will be crucial for pharmacokinetic and pharmacodynamic studies. Furthermore, exploring the utility of fluorescent probes designed to react specifically with polysulfides could provide a valuable tool for imaging and quantifying these compounds within living cells.

| Analytical Technique | Application for this compound Analysis | Potential Advantages |

| EMSP-Methylene Blue Assay | Quantification in biological fluids | Specific for polysulfides |

| LC-ESI-MS/MS | Quantitative analysis in complex matrices | High sensitivity and specificity |

| Fluorescent Probes | In situ imaging and quantification | Real-time analysis in living cells |

Deeper Exploration of Structure-Activity Relationships for Targeted Bioactivity

A systematic investigation into the structure-activity relationships (SAR) of this compound and its analogs is essential for optimizing its biological effects. The relationship between the chemical structure of a molecule and its biological activity is a cornerstone of medicinal chemistry. mans.edu.eg By synthesizing a diverse library of analogs with variations in the length of the polysulfide chain, the nature of the alkyl and allyl substituents, and the introduction of different functional groups, researchers can identify the key structural features responsible for its bioactivity.

For instance, studies on other organosulfur compounds from Allium have shown that both the thioallyl structure and the presence or absence of specific functional groups are critical for their neuroprotective and antioxidant activities. nih.gov Computational modeling and quantitative structure-activity relationship (QSAR) studies can be employed to predict the activity of novel analogs and guide the design of more potent and selective compounds. mdpi.com

Key questions to address in SAR studies include:

How does increasing or decreasing the number of sulfur atoms in the polysulfide chain affect bioactivity?

What is the influence of modifying the allyl group (e.g., substitution, saturation) on its biological effects?

Can the introduction of polar or ionizable groups enhance its solubility and bioavailability?

Investigation in Specific Disease Models (Non-Human, In Vitro)

Given the known biological activities of related organosulfur compounds, it is imperative to investigate the therapeutic potential of this compound in various preclinical disease models. Based on the activities of other allyl sulfides, promising areas for investigation include cancer, cardiovascular diseases, and inflammatory conditions. researchgate.net

In vitro studies using relevant cell lines can provide initial insights into its efficacy and mechanism of action in specific disease contexts. For example, its effects on cancer cell proliferation, apoptosis, and cell cycle progression can be evaluated in various cancer cell lines. The anti-inflammatory properties of diallyl polysulfides have been demonstrated, suggesting that this compound could also be a valuable agent to study in inflammatory disease models. uea.ac.uk

Following promising in vitro results, investigations can proceed to non-human animal models of disease. For instance, its potential cardioprotective effects could be assessed in models of myocardial infarction, while its anti-cancer activity could be studied in xenograft models. Toxicology studies in animal models will also be essential to establish a preliminary safety profile. nih.gov

| Disease Model | Potential Therapeutic Target | Rationale based on Related Compounds |

| Cancer Cell Lines | Proliferation, Apoptosis, Cell Cycle | Diallyl sulfides exhibit anti-cancer properties |

| Cardiovascular Disease Models | Oxidative Stress, Inflammation | Organosulfur compounds show cardioprotective effects |

| Inflammatory Disease Models | Inflammatory signaling pathways (e.g., NF-κB) | Diallyl polysulfides have demonstrated anti-inflammatory activity |

Q & A

Q. How is allyl methyl tetrasulfide identified and quantified in plant extracts?

this compound is typically identified and quantified using gas chromatography-mass spectrometry (GC-MS) . The compound’s retention indices and mass spectral fragmentation patterns are compared with reference libraries or synthetic standards. For example, GC-MS analysis of garlic essential oil revealed this compound as a minor constituent (1.2–1.8% relative abundance) alongside other organosulfur compounds like diallyl trisulfide and allyl methyl trisulfide . Quantification requires calibration curves using purified standards, with attention to column type (e.g., DB-5MS) and ionization parameters to avoid co-elution with structurally similar sulfides .

Q. What methods are used to evaluate the stability of this compound under experimental conditions?

Stability studies involve exposing the compound to thermal stress (e.g., boiling water or elevated temperatures in buffer solutions) and analyzing degradation products via GC-MS. For instance, this compound decomposes in boiling water within 1 hour, yielding diallyl di-/tri-/tetrasulfides, thiocyanates, and cyclic sulfur compounds like 3H-1,2-dithiole . Stability in solvents (e.g., ethanol, hexane) is assessed using UV-Vis spectroscopy to track absorbance changes at sulfur-specific wavelengths (250–280 nm) .

Q. What biological activities are associated with this compound?

The compound exhibits antimicrobial, antioxidant, and antiviral activities , attributed to its polysulfide bonds. For example:

- Antiviral : Molecular docking studies show binding to SARS-CoV-2 ACE2 receptors (binding energy: −12.5 to −14.06 kcal/mol) via interactions with residues like Gln98, Lys562, and Ser563 .

- Antioxidant : Reduces ROS in vitro via radical scavenging assays (DPPH, ABTS), with activity proportional to sulfur content .

- Antimicrobial : Inhibits Gram-positive bacteria (e.g., Staphylococcus aureus) at MIC values ≤ 50 µg/mL, likely through thiol group disruption in microbial enzymes .

Advanced Research Questions

Q. How does this compound interact with ACE2 in computational models of viral entry inhibition?

Molecular dynamics simulations (100 ns trajectories) and docking tools (AutoDock Vina, Schrödinger Suite) reveal that this compound binds to ACE2’s hydrophobic cleft near the zinc-binding domain. Key interactions include hydrogen bonding with Gln101/Gln102 and hydrophobic contacts with Pro565/Val209. The compound’s sulfur atoms form van der Waals interactions with catalytic zinc ions, potentially disrupting ACE2-SARS-CoV-2 spike protein binding .

Q. What synthetic or biosynthetic pathways produce this compound?

The compound can be synthesized via bacterial degradation of DMSP analogues (e.g., 3-(allylsulfonio)propanoates) by marine Roseobacter species. Enzymatic cleavage by DMSP lyase (DddP) releases allyl thiol, which undergoes oxidative dimerization and metathesis to form polysulfides . Alternatively, chemical synthesis involves controlled oxidation of allyl methyl disulfide with hydrogen peroxide or sulfur radicals under inert atmospheres .

Q. How do extraction methods influence the yield and purity of this compound?

Steam distillation and hydrodistillation are common but may degrade thermolabile sulfides. Supercritical CO₂ extraction (50°C, 300 bar) preserves sulfur compounds better, yielding 0.2–0.5% this compound from garlic bulbs. Purity is enhanced via preparative HPLC using C18 columns and isocratic elution (acetonitrile/water, 70:30) .

Q. What contradictions exist in reported biological activities of this compound?

Discrepancies arise in cytotoxicity assays : Some studies report IC₅₀ > 100 µM in breast cancer cells (MCF-7), while others note apoptosis induction at 25 µM. These variations may stem from differences in cell culture conditions (e.g., serum-free vs. serum-containing media) or impurities in extracts . Similarly, GC-MS detection failures occur due to low volatility or adsorption onto column stationary phases .

Q. How do synergistic effects with other organosulfur compounds enhance its bioactivity?

Synergy is observed in garlic essential oil blends , where this compound combined with diallyl trisulfide and allyl disulfide increases antiviral potency by 40–60%. This is attributed to cooperative binding at multiple ACE2 subdomains and enhanced membrane permeability due to lipid-soluble sulfides .

Q. What are the ADME and toxicological profiles of this compound?

SwissADME predictions indicate moderate oral bioavailability (55%) due to high lipophilicity (LogP = 2.8) and adherence to Lipinski’s Rule of Five. ProTox-II classifies it as a Class V carcinogen (low risk), but prolonged exposure may activate stress pathways (e.g., p53 phosphorylation). In vitro hepatic microsome assays show rapid metabolism via sulfoxidation .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.